A Comprehensive Technical Guide to Methyl 3-Bromo-4,5-dichlorobenzoate: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to Methyl 3-Bromo-4,5-dichlorobenzoate: Synthesis, Properties, and Applications
Abstract
Methyl 3-bromo-4,5-dichlorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in synthetic organic chemistry, particularly in the fields of agrochemicals, materials science, and pharmaceutical development. The precise arrangement of bromo and chloro substituents on the benzene ring, combined with the reactive methyl ester functionality, offers a unique platform for constructing complex molecular architectures. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, a proposed, robust synthesis protocol rooted in established chemical principles, expected spectral characteristics for structural verification, and a discussion of its potential reactivity and applications for research and development professionals.
Compound Identification and Physicochemical Properties
Methyl 3-bromo-4,5-dichlorobenzoate is identified by a unique set of identifiers and possesses distinct physicochemical properties critical for its handling, application, and characterization.
| Property | Value | Source |
| IUPAC Name | Methyl 3-bromo-4,5-dichlorobenzoate | N/A |
| CAS Number | 1160574-77-5 | [1][2][3] |
| Molecular Formula | C₈H₅BrCl₂O₂ | [3] |
| Molecular Weight | 283.93 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl | |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Methanol | N/A |
Synthesis Methodology
While specific literature detailing the synthesis of Methyl 3-bromo-4,5-dichlorobenzoate is not widely published, a reliable and scalable two-step synthetic route can be designed based on well-established organic chemistry transformations: electrophilic aromatic substitution (halogenation) followed by esterification. The proposed pathway starts from the commercially available 3,4-dichlorobenzoic acid.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the selective bromination of the dichlorinated benzoic acid precursor and the subsequent esterification to yield the final product.
Caption: Proposed two-step synthesis of Methyl 3-bromo-4,5-dichlorobenzoate.
Part 1: Synthesis of 3-Bromo-4,5-dichlorobenzoic Acid
Causality and Experimental Choices: The starting material, 3,4-dichlorobenzoic acid, possesses a benzene ring that is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group. Therefore, a strong brominating agent and a Lewis acid catalyst (like FeBr₃ with Br₂) or harsh conditions are necessary to facilitate the reaction.[4] The directing effects of the substituents must be considered. The carboxyl group is a meta-director, while the chloro groups are ortho, para-directors. The position ortho to the carboxyl group (C2 and C6) is sterically hindered and electronically deactivated. The position para to the 4-chloro group is occupied. The most likely position for bromination is C5, which is ortho to the 3-chloro group and meta to the carboxyl group, leading to the desired 3-bromo-4,5-dichlorobenzoic acid.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium thiosulfate), and a dropping funnel, add 3,4-dichlorobenzoic acid (1 equivalent) and a solvent such as 1,2-dichloroethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 equivalents) to the suspension.
-
Bromination: Slowly add a solution of bromine (Br₂, 1.1 equivalents) in 1,2-dichloroethane via the dropping funnel at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and quench by carefully pouring it into an ice-cold aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4,5-dichlorobenzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Synthesis of Methyl 3-Bromo-4,5-dichlorobenzoate
Causality and Experimental Choices: Fischer-Speier esterification is a classic, reliable, and cost-effective method for converting carboxylic acids to esters.[3][5] It involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process. Using a large excess of methanol serves to shift the equilibrium towards the product side, maximizing the yield.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 3-bromo-4,5-dichlorobenzoic acid (1 equivalent) in a large excess of methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 equivalents) dropwise to the solution while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction and Purification: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-bromo-4,5-dichlorobenzoate. The final product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
Structural Elucidation: Predicted Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region.
-
Aromatic Protons: Two doublets (or two singlets with very fine meta-coupling) are expected between δ 7.5 and 8.5 ppm. The proton at C6 will be a singlet, and the proton at C2 will also be a singlet. Their precise chemical shifts will be influenced by the surrounding halogen and ester groups.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester (–OCH₃) group is expected around δ 3.9 ppm.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) is expected in the range of δ 164-168 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbons directly attached to the halogens (C3, C4, C5) will show characteristic shifts.
-
Methyl Carbon: The methyl carbon of the ester group (–OCH₃) will appear as a signal around δ 52-55 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.
-
C–O Stretch: A strong band for the ester C–O bond will be present in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C–H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl).
-
C–Cl and C–Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is particularly useful for halogenated compounds due to their distinct isotopic patterns.
-
Molecular Ion (M⁺): The mass spectrum will show a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peak in this cluster will correspond to the combination of the most abundant isotopes.
-
Fragmentation: A key fragmentation pathway would be the loss of the methoxy group (•OCH₃) to give an [M-31]⁺ peak, and the loss of the carbomethoxy group (•COOCH₃) to give an [M-59]⁺ peak.
Reactivity and Potential Applications
Methyl 3-bromo-4,5-dichlorobenzoate is a valuable intermediate for further synthetic transformations, leveraging the reactivity of its distinct functional moieties.
Chemical Reactivity
-
Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or amidation with amines to form amides. It can also be reduced to the corresponding benzyl alcohol.
-
Aromatic Ring: The C-Br bond is particularly susceptible to participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C3 position.[4] This reactivity is foundational for building more complex molecular scaffolds.
-
Halogen Bonding: The presence of multiple halogens (Br, Cl) makes this molecule a potential halogen bond donor.[8] Halogen bonding is an increasingly recognized non-covalent interaction that plays a crucial role in crystal engineering and drug-receptor binding.[8][9]
Applications in Drug Discovery and Agrochemicals
The incorporation of halogens into bioactive molecules is a common strategy in medicinal and agricultural chemistry to modulate properties such as:
-
Metabolic Stability: Halogens can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Lipophilicity: Halogens increase the lipophilicity of a molecule, which can affect its absorption, distribution, and membrane permeability.
-
Binding Affinity: Halogen atoms can form specific interactions, such as halogen bonds, with biological targets, enhancing binding affinity and selectivity.[8][10]
This compound serves as a pre-functionalized scaffold, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Reactivity and application pathways for the title compound.
Safety and Handling
Based on safety data sheets (SDS) for structurally similar compounds like methyl 3-bromo-4-fluorobenzoate and methyl 4-bromo-3-methylbenzoate, the following precautions should be observed.[11][12][13]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[11][14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]
Conclusion
Methyl 3-bromo-4,5-dichlorobenzoate represents a highly functionalized and synthetically versatile building block. Its preparation via a logical sequence of bromination and esterification is achievable through standard laboratory techniques. The compound's true value lies in its potential as a precursor for a diverse array of more complex molecules, driven by the differential reactivity of its ester and C-Br functionalities. For researchers in drug discovery and materials science, this molecule offers a valuable starting point for creating novel compounds with tailored electronic and steric properties.
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Bai, L., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. [Link]
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Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets. [Link]
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Gallardo-Gispert, A., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Water Research. [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
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Oriental Journal of Chemistry. Chemo-and Regioselective Bromination of Aromatic Compounds in the Presence of γ-picolinium Bromochromate (γ-PBC) /CH3CN. [Link]
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